1,5-Dimethylisoquinoline
Overview
Description
1,5-Dimethylisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C11H11N It is a derivative of isoquinoline, characterized by the presence of two methyl groups at the 1 and 5 positions of the isoquinoline ring
Mechanism of Action
Target of Action
Isoquinolines, a class of compounds to which 1,5-dimethylisoquinoline belongs, are known to demonstrate a wide range of biological activities . They are considered important components of many biologically active products due to their diverse structures and use as components of anti-cancer, anti-malarial, and other drugs .
Mode of Action
The specific mode of action of this compound is not well-documented. Isoquinolines, in general, interact with various biological targets, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes would depend on the specific isoquinoline derivative and its molecular structure .
Biochemical Pathways
Isoquinolines are known to influence a variety of biochemical pathways due to their diverse structures . The exact pathways affected would depend on the specific isoquinoline derivative and its molecular structure .
Result of Action
Isoquinolines are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of isoquinoline derivatives .
Biochemical Analysis
Biochemical Properties
1,5-Dimethylisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, this compound can bind to DNA and RNA, potentially affecting gene expression and protein synthesis.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival . Furthermore, this compound can alter the expression of genes related to cell cycle regulation and apoptosis, thereby impacting cell function and viability. In terms of cellular metabolism, this compound has been reported to affect glycolysis and oxidative phosphorylation, leading to changes in cellular energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication . Additionally, this compound can interact with transcription factors, influencing gene expression and subsequent protein synthesis. These interactions can result in the modulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures can lead to the breakdown of this compound, resulting in reduced efficacy. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been investigated. It has been found that continuous exposure to this compound can lead to adaptive changes in cells, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to have minimal toxic effects and can be used to study its pharmacological properties . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in specific tissues and the subsequent disruption of cellular function. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which catalyze the oxidation of the compound to form various metabolites . These metabolites can then undergo further biotransformation, including conjugation reactions, to facilitate their excretion from the body. The metabolic flux of this compound can be influenced by factors such as enzyme expression levels and the presence of other substrates or inhibitors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, this compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in the efflux of xenobiotics and endogenous compounds . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be found in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The localization of this compound is influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles. For instance, the presence of nuclear localization signals can facilitate the transport of this compound into the nucleus, where it can interact with DNA and transcription factors . Similarly, mitochondrial targeting signals can direct the compound to mitochondria, affecting cellular energy production and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethylisoquinoline can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds via cyclization under acidic conditions to form the isoquinoline ring . Another method involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the use of readily available starting materials and efficient catalytic processes. The use of metal catalysts, such as palladium or nickel, can enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert this compound to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated or nitrated isoquinoline derivatives.
Scientific Research Applications
1,5-Dimethylisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studies have explored its potential as a ligand for various biological targets.
Medicine: Research has investigated its potential as a pharmacophore in the development of new therapeutic agents.
Industry: It is used in the production of dyes and pigments due to its aromatic properties.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, lacking the methyl groups at positions 1 and 5.
Quinoline: A structural isomer of isoquinoline, with the nitrogen atom in a different position.
1-Benzylisoquinoline: A derivative with a benzyl group at the 1 position.
Uniqueness
1,5-Dimethylisoquinoline is unique due to the specific placement of its methyl groups, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to certain targets or alter its electronic properties, making it distinct from other isoquinoline derivatives .
Properties
IUPAC Name |
1,5-dimethylisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-4-3-5-11-9(2)12-7-6-10(8)11/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBUQOYYKCZRQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=C(C2=CC=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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